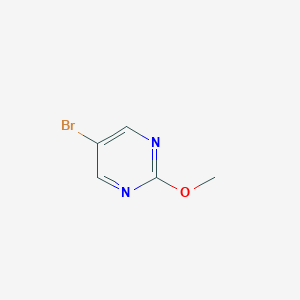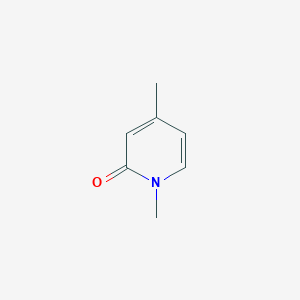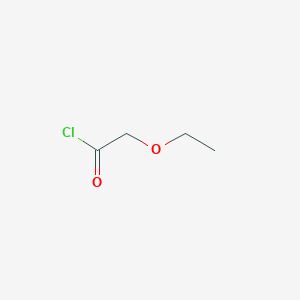
2-(2-Methylthiazol-4-yl)acetonitrile
Overview
Description
2-(2-Methylthiazol-4-yl)acetonitrile (2MTA) is an organic compound with a wide range of applications in the scientific and medical fields. It has been used in the synthesis of various compounds and has been found to be a useful tool for studying biochemical and physiological effects.
Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Recent advancements in amyloid imaging for Alzheimer's disease diagnosis have leveraged compounds similar in structure to 2-(2-Methylthiazol-4-yl)acetonitrile. These developments include radioligands like [18F]FDDNP, 11C-PIB, SB13, and 11C-BF-227, utilized in PET scans to identify amyloid plaques in the brain, offering insights into the disease's progression and facilitating early detection (Nordberg, 2007).
Organic Solvent Effects in Analytical Chemistry
The role of organic solvent composition, including compounds related to this compound, has been explored in the pH stability of buffered HPLC mobile phases. These studies assist in predicting the pH of mobile phases and the pKa of analytes, crucial for chromatographic retention and analysis accuracy (Subirats, Rosés, & Bosch, 2007).
Herbicide Toxicity and Environmental Impact
Research into the toxicity and environmental impact of herbicides like 2,4-D has advanced, with a focus on occupational risks, neurotoxicity, and resistance in non-target species. Studies emphasize the need for sustainable pesticide use and highlight the role of molecular biology in understanding herbicide action (Zuanazzi, Ghisi, & Oliveira, 2020).
Antithrombotic Drug Synthesis
The synthesis of antithrombotic drugs, such as (S)-clopidogrel, involves complex chemical processes where compounds like this compound may serve as precursors or intermediates. Detailed reviews of synthetic methodologies provide a basis for developing more efficient production processes for these critical medications (Saeed et al., 2017).
Analytical Methods in Pharmaceutical Monitoring
Atorvastatin's quality control and monitoring have leveraged HPLC and spectrophotometry, with organic solvents like acetonitrile playing a significant role in the analytical process. This research underscores the importance of methodological advancements in ensuring pharmaceutical quality and safety (Kogawa, Pires, & Salgado, 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets that result in these effects are yet to be elucidated.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
As a thiazole derivative, it may exhibit a range of biological activities, but the specific molecular and cellular effects resulting from its action need further investigation .
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-8-6(2-3-7)4-9-5/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPXHYYGOAFSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368071 | |
| Record name | (2-Methyl-1,3-thiazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13458-33-8 | |
| Record name | (2-Methyl-1,3-thiazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)





